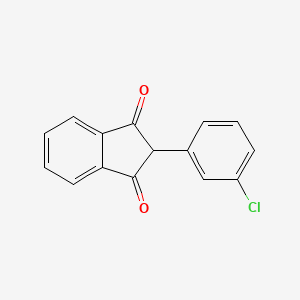![molecular formula C17H14Cl2N4S B11998519 5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The triazole ring is then functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.
Introduction of the 4-Ethylbenzylidene Group: The amino group on the triazole ring is reacted with 4-ethylbenzaldehyde to form the Schiff base (imine) linkage.
Addition of Hydrosulfide Group: Finally, the hydrosulfide group is introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to its triazole core, the compound may exhibit antifungal and antibacterial activities.
Anticancer Research: Potential use in the development of new anticancer drugs targeting specific cellular pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the hydrosulfide group may interact with thiol-containing proteins, affecting their function. The compound’s ability to form Schiff bases allows it to modulate biological pathways by interacting with aldehyde or ketone groups in biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-ethylbenzylidene group.
4-((4-Ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,4-dichlorophenyl group.
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks both the 2,4-dichlorophenyl and 4-ethylbenzylidene groups.
Uniqueness
The unique combination of the 2,4-dichlorophenyl and 4-ethylbenzylidene groups in 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14Cl2N4S |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-11-3-5-12(6-4-11)10-20-23-16(21-22-17(23)24)14-8-7-13(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,24)/b20-10+ |
Clave InChI |
NIIUUTLYHSVGNU-KEBDBYFISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)



![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)




![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
